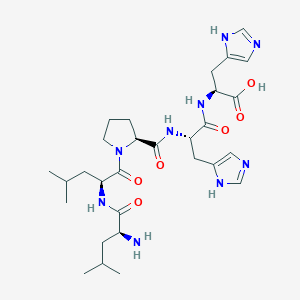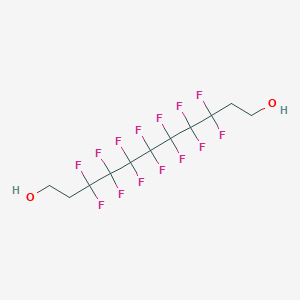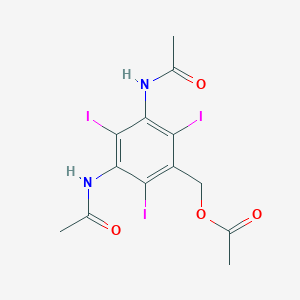
1-(Trimethylsilyl)hept-5-en-1-yn-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trimethylsilyl)hept-5-en-1-yn-4-ol is an organic compound with the molecular formula C10H18OSi. This compound is characterized by the presence of a trimethylsilyl group, a hydroxyl group, and a conjugated system of double and triple bonds. It is a secondary alcohol and is often used in organic synthesis due to its unique reactivity and structural properties .
Méthodes De Préparation
The synthesis of 1-(Trimethylsilyl)hept-5-en-1-yn-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as hept-5-en-1-yne and trimethylsilyl chloride.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl group. A common solvent used is tetrahydrofuran (THF).
Synthetic Route: The hept-5-en-1-yne is first deprotonated using a strong base like sodium hydride (NaH) or butyllithium (BuLi).
Analyse Des Réactions Chimiques
1-(Trimethylsilyl)hept-5-en-1-yn-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the triple bond to a double bond using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include fluoride ions from sources like tetrabutylammonium fluoride (TBAF).
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(Trimethylsilyl)hept-5-en-1-yn-4-ol has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization at different positions.
Material Science: The compound is used in the development of novel materials, particularly in the field of silicon-based polymers and resins.
Medicinal Chemistry: Researchers explore its potential as a building block for the synthesis of bioactive compounds, including pharmaceuticals.
Catalysis: It is used in the study of catalytic processes, particularly those involving silicon-containing compounds.
Mécanisme D'action
The mechanism of action of 1-(Trimethylsilyl)hept-5-en-1-yn-4-ol in various reactions involves the activation of its functional groups. The trimethylsilyl group can stabilize negative charges, making the compound a good nucleophile in substitution reactions. The conjugated system of double and triple bonds allows for participation in addition reactions, while the hydroxyl group can act as a nucleophile or be oxidized to form carbonyl compounds .
Comparaison Avec Des Composés Similaires
1-(Trimethylsilyl)hept-5-en-1-yn-4-ol can be compared with similar compounds such as:
Hept-5-en-1-yne: Lacks the trimethylsilyl group, making it less reactive in certain nucleophilic substitution reactions.
Trimethylsilylacetylene: Contains a trimethylsilyl group but lacks the conjugated double bond, limiting its reactivity in addition reactions.
Hept-5-en-1-ol: Contains a hydroxyl group but lacks the triple bond, affecting its reactivity in oxidation and reduction reactions.
The presence of both the trimethylsilyl group and the conjugated system in this compound makes it unique and versatile in various chemical reactions.
Propriétés
Numéro CAS |
192641-23-9 |
|---|---|
Formule moléculaire |
C10H18OSi |
Poids moléculaire |
182.33 g/mol |
Nom IUPAC |
1-trimethylsilylhept-5-en-1-yn-4-ol |
InChI |
InChI=1S/C10H18OSi/c1-5-7-10(11)8-6-9-12(2,3)4/h5,7,10-11H,8H2,1-4H3 |
Clé InChI |
YCCRZWXONVZWMD-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(CC#C[Si](C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



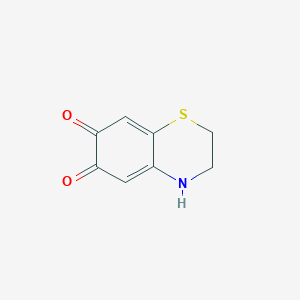
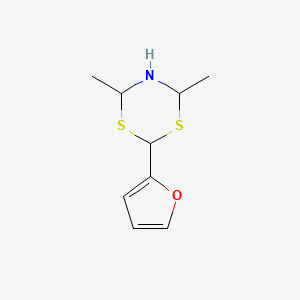


![1-[(Oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B12559373.png)



![Benzoic acid, 2-[(methylthio)methyl]-4-(trifluoromethyl)-, methyl ester](/img/structure/B12559406.png)
![Phenol, 2-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-](/img/structure/B12559413.png)
